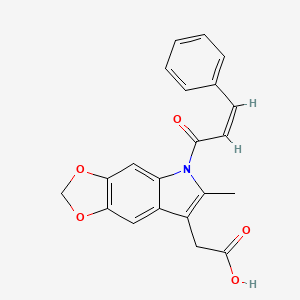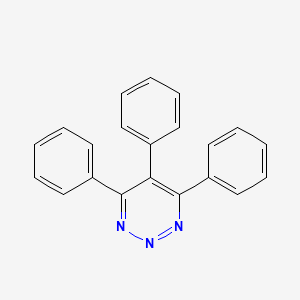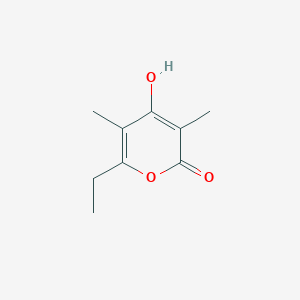
6-Ethyl-4-hydroxy-3,5-dimethyl-2h-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the class of 4-hydroxy-2-pyrones. These compounds are known for their versatile bioactivity and are of significant interest in organic synthesis and pharmacology . The structure of this compound includes a pyran ring with hydroxyl and methyl substituents, making it a polyfunctional molecule with several electrophilic and nucleophilic centers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-pyrones, including 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one, typically involves the cyclization of tricarbonyl compounds. One common method is the condensation reaction of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by oxidation . Another approach involves the use of alkyne cyclizations with transition metal complexes and ketene transformations .
Industrial Production Methods
Industrial production of 4-hydroxy-2-pyrones often employs biotechnological approaches, utilizing biosynthetic pathways. These methods involve the use of polyketide synthases to construct natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The biomimetic strategies mimic natural processes, making them efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers allow it to participate in multiple biochemical reactions. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 4-hydroxy-2-pyrones such as:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
- 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one .
Uniqueness
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at specific positions on the pyran ring differentiates it from other similar compounds, influencing its reactivity and bioactivity .
Propiedades
Número CAS |
42738-93-2 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
6-ethyl-4-hydroxy-3,5-dimethylpyran-2-one |
InChI |
InChI=1S/C9H12O3/c1-4-7-5(2)8(10)6(3)9(11)12-7/h10H,4H2,1-3H3 |
Clave InChI |
ATLVVGJKPIISGK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=O)O1)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


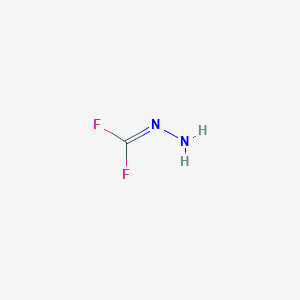

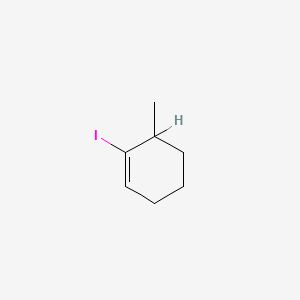

![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
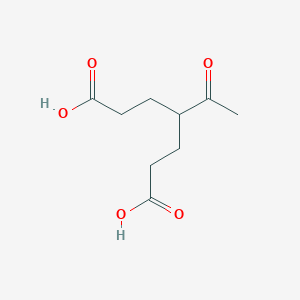
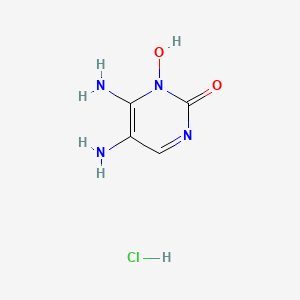
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)

![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

